
(1,2-dimethyl-1H-imidazol-5-yl)methanol
Übersicht
Beschreibung
“(1,2-dimethyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2O . It has a molecular weight of 126.16 g/mol . The IUPAC name for this compound is (2,3-dimethylimidazol-4-yl)methanol .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Molecular Structure Analysis
The InChI code for “(1,2-dimethyl-1H-imidazol-5-yl)methanol” is 1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3 . The InChI key is CISHHWIYBOSLHY-UHFFFAOYSA-N . The Canonical SMILES structure is CC1=NC=C(N1C)CO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 126.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 126.079312947 g/mol . The Topological Polar Surface Area is 38 Ų . The Heavy Atom Count is 9 .Wissenschaftliche Forschungsanwendungen
Nucleophilic Reactions
1,4,5-trisubstituted imidazoles react with electrophilic reagents via S- or N(3)-atom. Specifically, they react with dimethyl acetylenedicarboxylate in methanol at room temperature, resulting in 2-[(1H-imidazol-2-yl)sulfanyl]fumarates. The reaction showcases the nucleophilic addition of the S-atom, yielding high product yields and demonstrating the compound's potential in nucleophilic reactions (Mlostoń et al., 2008).
Synthesis of Biomimetic Chelating Ligands
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a derivative of 1,2-dimethyl-1H-imidazol-5-yl)methanol, is synthesized through a five-step process, indicating its potential use as precursors in the synthesis of biomimetic chelating ligands (Gaynor et al., 2023).
Conversion into Carbonyl Compounds
(1-Methyl-1H-imidazol-2-yl)methanol derivatives are prepared by treating carbonyl compounds with lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These alcohols are convertible into carbonyl compounds, indicating their role as masked forms of carbonyl groups (Ohta et al., 1987).
Crystal Structure Analysis
The crystal structure of imidazole derivatives, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, has been studied, revealing their planarity and the arrangement of methanol groups. This analysis is vital for understanding the molecular interactions and properties of these compounds (Elaatiaoui et al., 2014).
Magnetic Properties of Hydrochloride Crystals
Hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals, which are related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been studied for their magnetic properties. These studies are crucial for understanding the relationship between magnetic properties and crystal-stacking structures (Yong et al., 2013).
Heterogeneous Catalysis in Alkylation
1,2-dimethyl-1H-imidazol-5-yl)methanol is involved in the alkylation of imidazoleswith alcohols, showing significant activity and selectivity in the presence of heterogeneous catalysts like γ-Al2O3 and Y zeolites. This process is important for N-alkylation and C-alkylation of imidazoles, with high yields and stability in oxidative regeneration, demonstrating its potential in chemical synthesis (Gitis et al., 1994).
Synthesis and Characterization of Iron(II) Complexes
Iron(II) complexes of 2,6-bis(5-alkyl-1,5-dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines, related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been synthesized and characterized, revealing their potential in forming complexes with FeCl2. The kinetic studies of these complexes in methanol solutions provide insights into their solvolytic stability and reactivity (Drabina et al., 2006).
Reactivity Study of Imidazole Derivatives
Two imidazole derivatives, closely related to 1,2-dimethyl-1H-imidazol-5-yl)methanol, have been synthesized and their reactivity properties analyzed. This includes studies of their IR, FT-Raman, and NMR spectra, as well as molecular dynamics simulations to understand interactions with water molecules and potential biological applications (Hossain et al., 2018).
Synthesis as a Selective COX-2 Inhibitor
Synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, another derivative, has been reported for its potential as a selective COX-2 inhibitor. This research highlights the compound's synthesis, structural elucidation, and docking studies, suggesting its applicability in medicinal chemistry (Tabatabai et al., 2012).
Safety And Hazards
While specific safety and hazard information for “(1,2-dimethyl-1H-imidazol-5-yl)methanol” is not available, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Eigenschaften
IUPAC Name |
(2,3-dimethylimidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-7-3-6(4-9)8(5)2/h3,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISHHWIYBOSLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307869 | |
| Record name | (1,2-dimethyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-dimethyl-1H-imidazol-5-yl)methanol | |
CAS RN |
24021-93-0 | |
| Record name | NSC195980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,2-dimethyl-1H-imidazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


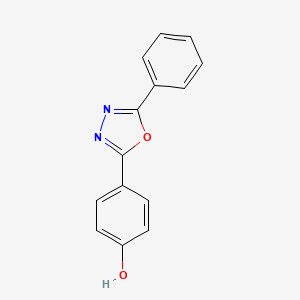
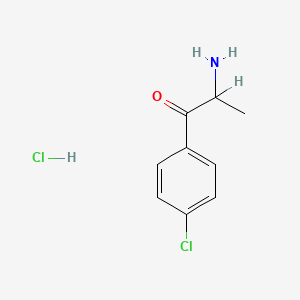
![5-[(3-Amino-4-methoxyphenyl)methyl]-2-methoxyaniline](/img/structure/B1654443.png)


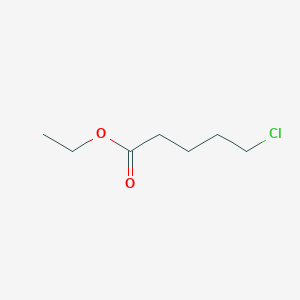
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate](/img/structure/B1654448.png)


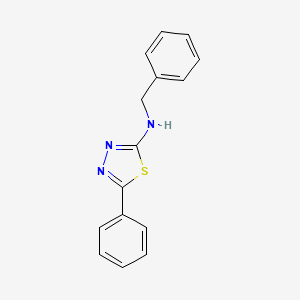
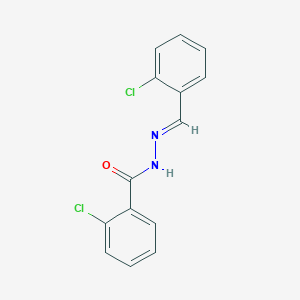
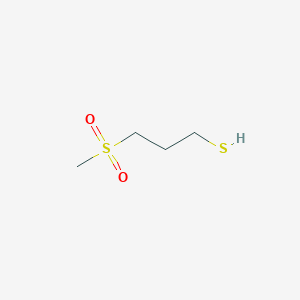
![[1,1'-Bicyclohexyl]-3,3'-dione](/img/structure/B1654455.png)